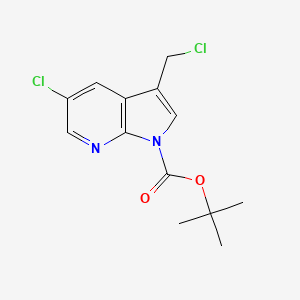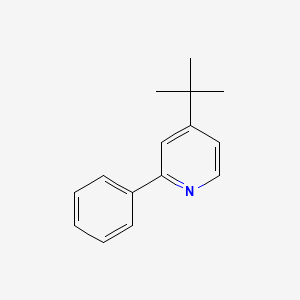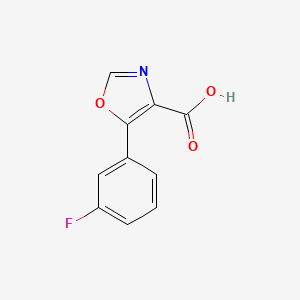
5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
説明
The compound “5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” belongs to a class of organic compounds known as fluorophenyl compounds . These compounds contain a phenyl group that is substituted at one or more positions with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” were not found, similar compounds are often synthesized through amidation reactions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation . This process involves the removal of a boron group from the molecule .
科学的研究の応用
1. Antimicrobial and Antifungal Activity
- Summary of Application: Compounds derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar to the compound you mentioned, have been synthesized and tested for their antimicrobial and antifungal activities .
- Methods of Application: The new derivatives were obtained by reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .
- Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
2. Anti-inflammatory Activity
- Summary of Application: Indole derivatives, which share a similar structure with the compound you mentioned, have been studied for their anti-inflammatory activities .
- Methods of Application: The study involved the synthesis of chalcones of indole and testing their anti-inflammatory activities against carrageenan-induced edema in albino rats .
- Results or Outcomes: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
3. Catalytic Protodeboronation
- Summary of Application: Pinacol boronic esters, which share a similar structure with the compound you mentioned, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
4. Antimicrobial Activity
- Summary of Application: Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar to the compound you mentioned, have been synthesized and tested for their antimicrobial activities .
- Methods of Application: The new derivatives were obtained by reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .
- Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
5. Catalytic Protodeboronation
- Summary of Application: Pinacol boronic esters, which share a similar structure with the compound you mentioned, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
6. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which share a similar structure with the compound you mentioned, have been studied for their diverse biological and clinical applications .
- Methods of Application: The study involved the synthesis of indole derivatives and testing their biological potential .
- Results or Outcomes: The study found that indole derivatives have a wide range of pharmacological activities .
特性
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBCEKRBXOTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712422 | |
| Record name | 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
1083401-22-2 | |
| Record name | 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



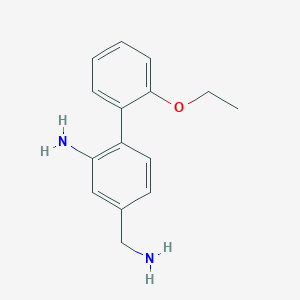
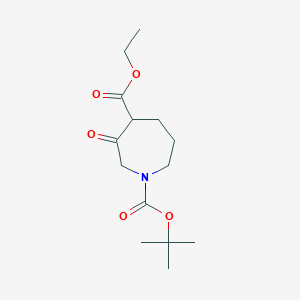
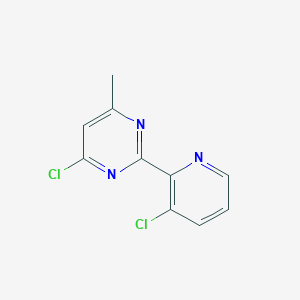
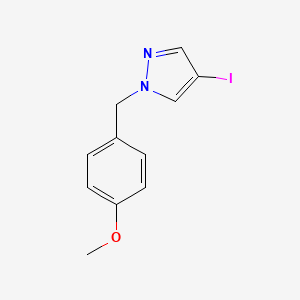
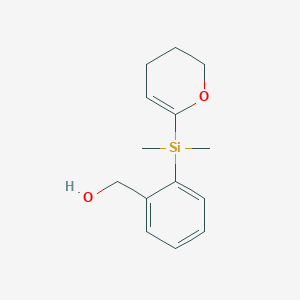
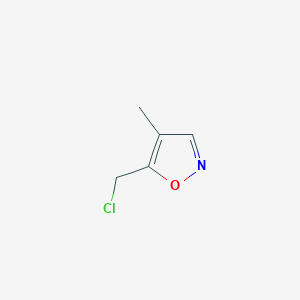
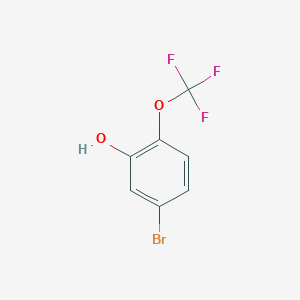
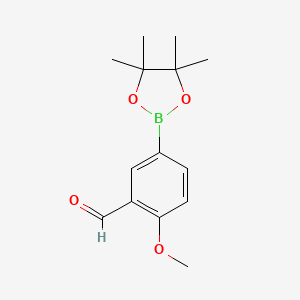
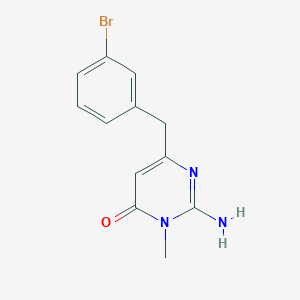
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
